molecular formula CuP2-4 B1143527 copper diphosphide CAS No. 12019-11-3

copper diphosphide

Cat. No.: B1143527
CAS No.: 12019-11-3
M. Wt: 125.49 g/mol
InChI Key: AFYQWDTZPDKANI-UHFFFAOYSA-N
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Description

Copper Diphosphide (CuP₂) is an inorganic semiconductor compound of significant interest in advanced materials research. While detailed studies on its specific properties are an active area of investigation, research on related copper phosphides provides strong indications of its potential utility. Copper phosphides, in general, are recognized for their applications in next-generation energy storage and conversion technologies . Exploratory research suggests this compound may serve as a high-performance anode material for lithium-ion batteries. The mechanism of action for metal phosphides in this context involves electrochemical reactions with lithium ions, which can lead to high reversible capacities . Furthermore, its semiconductor properties make it a candidate for high-power, high-frequency electronic applications and laser diodes . As a research chemical, it provides a valuable precursor for synthesizing novel nanomaterials and for probing the structure-property relationships of transition metal phosphides. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Properties

CAS No.

12019-11-3

Molecular Formula

CuP2-4

Molecular Weight

125.49 g/mol

IUPAC Name

copper;phosphorus(3-)

InChI

InChI=1S/Cu.2P/q+2;2*-3

InChI Key

AFYQWDTZPDKANI-UHFFFAOYSA-N

Canonical SMILES

[P-3].[P-3].[Cu+2]

Synonyms

copper diphosphide

Origin of Product

United States

Preparation Methods

Hypophosphite Decomposition

A patent by describes a low-temperature route using copper salts and hypophosphites (e.g., NaH₂PO₂). Mixing CuCl₂·2H₂O and NaH₂PO₂·H₂O in a 1:3 molar ratio, followed by drying and calcination at 300–500°C under nitrogen, produces Cu₃P. To adapt this for CuP₂, the phosphorus precursor ratio must exceed 3:1. Thermogravimetric analysis (TGA) shows precursor decomposition initiating at 200°C, with CuP₂ nucleation occurring above 280°C. However, residual oxygen risks oxide formation, necessitating stringent inert conditions.

Vapor-Phase Deposition

Chemical vapor deposition (CVD) enables thin-film CuP₂ growth, though literature examples are sparse. Hypothetically, gaseous PH₃ and copper precursors could react on substrates at 400–600°C. Source’s use of a nitrogen-carbon matrix to stabilize Cu₃P nanoparticles hints at strategies to mitigate phosphorus loss during deposition.

Characterization of Copper Diphosphide

Rigorous characterization ensures phase purity and functional efficacy:

TechniqueKey Findings for CuP₂Reference
XRDPeaks at 32.1°, 34.5°, 36.7°
RamanBands at 380 cm⁻¹ (P–P stretch)
SEMNanoparticles (50–100 nm)
XPSCu 2p₃/₂ at 932.5 eV

Electrochemical impedance spectroscopy (EIS) reveals a charge-transfer resistance of 25 Ω·cm², affirming conductivity.

Comparative Analysis of Synthesis Methods

MethodTemperature (°C)TimeYield (%)Purity (%)Scalability
Mechanochemical2512 h9598High
High-Temperature4500.5 h8090Moderate
Hypophosphite3000.5 h7085High

The mechanochemical approach excels in purity and scalability but requires post-synthesis carbon removal. High-temperature methods demand energy-intensive furnaces but achieve rapid synthesis .

Chemical Reactions Analysis

Types of Reactions: Copper diphosphide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly noted for its efficiency in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .

Common Reagents and Conditions: For oxidation reactions, this compound can be subjected to oxidative conditions using reagents such as oxygen or hydrogen peroxide. Reduction reactions often involve the use of reducing agents like hydrogen gas or sodium borohydride. Substitution reactions can be carried out using halogenating agents or other nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of copper oxides and phosphorus oxides, while reduction can yield elemental copper and phosphine .

Mechanism of Action

The mechanism by which copper diphosphide exerts its effects involves its unique electronic structure and catalytic properties. In electrocatalytic reactions, this compound provides active sites for the adsorption and activation of reactant molecules. The copper-phosphorus bond plays a crucial role in facilitating electron transfer processes, thereby enhancing the efficiency of reactions such as HER and OER . Molecular targets and pathways involved include the interaction of this compound with hydrogen and oxygen species, leading to the formation of intermediate compounds that are subsequently converted to the desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Diphosphide (ZnP₂) and Cadmium Diphosphide (CdP₂)

  • Structure: Both adopt monoclinic (P2₁/c) or orthorhombic structures, with ZnP₂ and CdP₂ showing similar homoelement P–P bonding. Phonon spectra of ZnP₂ and CdP₂ exhibit analogous gaps (240–260 cm⁻¹ and 320–400 cm⁻¹), suggesting intrinsic lattice dynamics shared across XP₂ systems .
  • Electronic Properties :

    Property CuP₂ ZnP₂ CdP₂
    Bandgap (eV) 1.5 1.8–2.0 1.6–1.8
    Thermal Conductivity Low Moderate Moderate
    Thermoelectric ZT 0.4–0.6 0.3–0.5 0.2–0.4
  • Applications : ZnP₂ and CdP₂ are less studied for batteries but show promise in photovoltaics due to wider bandgaps. CuP₂ outperforms in thermoelectrics due to lower lattice thermal conductivity .

Silver Diphosphide (AgP₂)

  • Structure: AgP₂ shares a monoclinic structure but with longer Ag–P bonds (2.45–2.50 Å vs. Cu–P bonds at 2.19–2.21 Å), leading to softer phonon modes .
  • Functionality: AgP₂ nanocrystals exhibit low overpotential (−0.4 V vs. RHE) for CO₂ reduction to syngas (CO:H₂ ratio tunable from 4:1 to 1:2), a niche where CuP₂ is less effective .

Tungsten Diphosphide (WP₂)

  • Electronic Behavior: WP₂ displays hydrodynamic electron flow under high magnetic fields, a property absent in CuP₂. This arises from strong electron-electron interactions and weak phonon scattering, enabling ultrahigh carrier mobility (~10⁵ cm²/V·s) .
  • Topology : WP₂ is a type-II Weyl semimetal with Dirac-like points near the Fermi level, contrasting with CuP₂’s semiconductor behavior .

Copper(I) Phosphide (Cu₃P)

  • Structure : Hexagonal (P6₃/mmc) with Cu₃P₃ rings, lacking P–P bonds.
  • Electrochemistry : Cu₃P has lower Li-ion capacity (~400 mAh/g) but faster charge/discharge kinetics than CuP₂ due to isotropic Li⁺ diffusion pathways .

Data Tables

Table 1: Structural and Electronic Comparison of Transition Metal Diphosphides

Compound Space Group Bandgap (eV) Key Application Unique Property
CuP₂ P2₁/c 1.5 Batteries, Solar Cells High thermal stability
ZnP₂ P2₁/c 1.8 Photovoltaics Moderate thermoelectric ZT
CdP₂ P2₁/c 1.6 Thermoelectrics Low lattice thermal conductivity
AgP₂ P2₁/m 0.9 CO₂ Reduction Tunable syngas production
WP₂ C2/m Metallic High-frequency Electronics Hydrodynamic electron flow

Table 2: Electrochemical Performance in Batteries

Compound Capacity (mAh/g) Cyclability (100 cycles) Conductivity (S/cm)
CuP₂ 1,500 85% 10⁻³–10⁻⁴
Cu₃P 400 95% 10⁻²–10⁻³

Q & A

Q. What are the established methods for synthesizing and characterizing copper diphosphide (CuP₂)?

  • Methodological Answer : CuP₂ synthesis typically involves high-temperature solid-state reactions or chemical vapor transport. For example, stoichiometric mixtures of copper and red phosphorus are sealed in evacuated quartz tubes and heated to 600–800°C for 1–2 weeks . Characterization requires X-ray diffraction (XRD) to confirm the orthorhombic crystal structure (space group Pnma) and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry. Electron microscopy (SEM/TEM) is critical for analyzing morphology and phase purity .
  • Table 1 : Synthesis Conditions from Literature
PrecursorsTemperature (°C)DurationYield (%)Characterization Techniques
Cu + P70010 days85XRD, EDS, SEM
CuCl₂ + PH₃500 (gas phase)24 hrs70TEM, Raman

Q. What is the crystal structure and bonding nature of CuP₂?

  • Methodological Answer : CuP₂ adopts an orthorhombic structure with copper atoms in a distorted tetrahedral coordination and P₂ dimers. Bonding involves covalent P–P interactions and ionic Cu–P bonds. Synchrotron X-ray absorption spectroscopy (XAS) can probe Cu oxidation states (typically +1), while density functional theory (DFT) calculations validate charge distribution .

Advanced Research Questions

Q. How do computational methods like DFT address electronic structure discrepancies in CuP₂?

  • Methodological Answer : DFT with generalized gradient approximation (GGA) functionals (e.g., PBE) often underestimates bandgaps due to incomplete electron correlation. Hybrid functionals (HSE06) or GW quasiparticle corrections improve accuracy. For example, GGA predicts a metallic state for CuP₂, while experiments suggest semiconducting behavior—a contradiction resolved by including spin-orbit coupling and van der Waals corrections .
  • Table 2 : Computational Approaches for CuP₂ Electronic Structure
MethodBandgap (eV)Key Limitations
GGA-PBE0 (metallic)Underestimates correlation
HSE060.8Computationally intensive
GW approximation1.2Requires high computational resources

Q. What experimental and theoretical contradictions exist in CuP₂’s optical properties?

  • Methodological Answer : Experimental UV-Vis spectra often show absorption edges at 1.5–2.0 eV, conflicting with DFT-predicted bandgaps. This discrepancy arises from excitonic effects and defect states, which are not fully captured in standard DFT. Spectroscopic ellipsometry combined with Bethe-Salpeter equation (BSE) calculations can reconcile these differences by accounting for excitons .

Q. How do hydrodynamic electron transport phenomena manifest in CuP₂?

  • Methodological Answer : In materials like tungsten diphosphide (WP₂), hydrodynamic electron flow is observed via non-local resistivity measurements and thermal conductivity anomalies. For CuP₂, similar behavior could be investigated using cryogenic magnetotransport experiments (4–300 K) to detect negative magnetoresistance or vorticity—a hallmark of electron-electron scattering dominance .

Q. What role do quasiparticle effects play in CuP₂’s nonlinear optical response?

  • Methodological Answer : Quasiparticle renormalization significantly enhances nonlinear susceptibility (χ⁽³⁾) in diphosphides. For instance, ZnGeP₂ exhibits a 30% increase in χ⁽³⁾ when many-body effects are included. For CuP₂, time-dependent DFT (TDDFT) or Green’s function methods (e.g., ab initio BSE) are necessary to model these effects .

Guidelines for Rigorous Research Design

  • Frameworks : Use the PICO framework to structure studies:
    • Population: CuP₂ single crystals/thin films.
    • Intervention: Doping (e.g., Ni substitution), strain engineering.
    • Comparison: Undoped CuP₂ or isostructural compounds (e.g., WP₂).
    • Outcome: Bandgap modulation, carrier mobility.
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible synthesis tools), Interesting (e.g., topological properties), Novel (e.g., unexplored optoelectronic applications), Ethical (safe handling of phosphorus), and Relevant (energy storage or quantum computing) .

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